4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
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Description
4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a synthetic compound that has been synthesized using various methods.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole compounds have shown inhibitory activity against influenza A and other viruses . The structure of the compound suggests that it could potentially be explored for its antiviral efficacy, particularly against RNA and DNA viruses.
Anti-inflammatory Activity
The indole nucleus is a common feature in many anti-inflammatory agents. The compound’s ability to bind with high affinity to multiple receptors could make it a candidate for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives are also investigated for their anticancer potential. The compound’s molecular framework might interact with specific pathways or targets involved in cancer cell proliferation and survival, making it a subject of interest in oncological research .
Antimicrobial Activity
The antimicrobial activity of indole derivatives, including antibacterial and antifungal effects, is well-documented. The compound could be synthesized in various scaffolds to screen for these pharmacological activities .
Antidiabetic Activity
Research has indicated that indole derivatives can play a role in managing diabetes. The compound could be studied for its potential to modulate blood sugar levels or improve insulin sensitivity .
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-19(2)31-23-10-7-20(8-11-23)26(30)27-18-25(29-14-5-4-6-15-29)21-9-12-24-22(17-21)13-16-28(24)3/h7-12,17,19,25H,4-6,13-16,18H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQNNCVZLOKKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide |
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